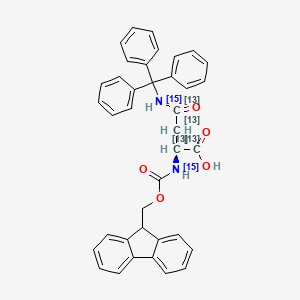
Fmoc-Asn(Trt)-OH-13C4,15N2
Vue d'ensemble
Description
Fmoc-Asn(Trt)-OH-13C4,15N2 is a modified form of the amino acid asparagine, which is commonly used in the synthesis of peptides and proteins. This modified form of asparagine contains isotopes of carbon and nitrogen, which can be used to track the movement and interactions of the peptide or protein in biological systems. This compound is a valuable tool in scientific research, particularly in the fields of biochemistry and molecular biology.
Applications De Recherche Scientifique
Ultrasound Sonication in Synthesis
Research by Sun Bing-yan (2015) explores the use of ultrasound sonication for selective de-O-acetylation in the synthesis of compounds like Fmoc-Asn(Ac3GlcNAc)-OH. This method proves to be efficient, yielding high purity products with over 90% efficiency, demonstrating the utility of ultrasound in enhancing reaction conditions for specific Fmoc-protected amino acid derivatives (Sun, 2015).
Enhancements in NMR Spectroscopy
Michelle Ha et al. (2021) discuss advancements in isotopic labeling and NMR spectroscopy of Fmoc-protected amino acid building blocks. They present a cost-effective method for 17O labeling, facilitating the study of hydrogen bonding within proteins. This research highlights the importance of Fmoc-protected compounds in developing techniques for biomolecular studies, particularly for understanding protein structures through NMR (Ha et al., 2021).
Chemical Protein Synthesis
A study by A. Kar et al. (2020) introduces a method for chemical protein synthesis using Fmoc‐masked N‐terminal cysteine in peptide thioester segments. This method leverages the stability of the Fmoc group under harsh conditions, simplifying the synthesis process and expanding the potential for creating complex peptides and proteins (Kar et al., 2020).
Solid Phase Peptide Synthesis (SPPS)
J. Spengler et al. (2010) synthesized orthogonally protected l-threo-β-ethoxyasparagine (Fmoc-EtOAsn(Trt)-OH) as a building block for SPPS. The study underscores the versatility of Fmoc-protected amino acids in peptide synthesis, enabling the creation of diverse peptide structures with high yield and purity (Spengler et al., 2010).
Mécanisme D'action
Target of Action
Fmoc-Asn(Trt)-OH-13C4,15N2, also known as L-Asparagine-1,2,3,4-13C4-N,N2-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. The compound functions as a protected form of asparagine, allowing for the controlled addition of this amino acid to a growing peptide chain .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group serves as a protecting group for the amine, preventing unwanted side reactions during the peptide synthesis process . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. By acting as a protected form of asparagine, it ensures the correct sequence of amino acids in the peptide chain. This has a downstream effect on the structure and function of the synthesized peptide .
Pharmacokinetics
The compound has good solubility properties in most organic solvents , which is crucial for its role in peptide synthesis.
Result of Action
The result of the compound’s action is the synthesis of peptides with the correct sequence of amino acids. By using this compound, researchers can control the addition of asparagine to the peptide chain, resulting in significantly purer peptides .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the compound is typically stored at a temperature of 2-8°C . Additionally, the removal of the trityl group is performed in an acidic environment, specifically with 95% TFA .
Analyse Biochimique
Biochemical Properties
Fmoc-Asn(Trt)-OH-13C4,15N2: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with several enzymes and proteins during these processes. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) where it undergoes coupling reactions facilitated by enzymes like peptidyl transferases. The trityl (Trt) protecting group ensures that the asparagine side chain does not undergo unwanted reactions, thereby enhancing the purity of the synthesized peptides . Additionally, the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is used to protect the amino group during synthesis, which can be removed under mild basic conditions without affecting the peptide chain.
Cellular Effects
The effects of This compound on various cell types and cellular processes are significant in research settings. This compound can influence cell function by participating in the synthesis of peptides that are crucial for cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using This compound can act as signaling molecules that bind to cell surface receptors, initiating cascades that alter gene expression and metabolic activities . These interactions are essential for understanding cellular responses to external stimuli and the regulation of metabolic pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound’s Fmoc and Trt groups protect the amino and side chain groups of asparagine, respectively, during peptide synthesis. This protection prevents premature reactions and ensures the correct sequence of amino acids in the peptide chain. Upon deprotection, the asparagine residue can interact with other amino acids and enzymes, facilitating the formation of peptide bonds . These interactions are critical for the accurate synthesis of peptides and proteins, which are fundamental to numerous biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by prolonged exposure to light, heat, or moisture. Over time, degradation products may form, potentially affecting the efficiency of peptide synthesis and the integrity of the synthesized peptides . Long-term studies have shown that maintaining optimal storage conditions is crucial for preserving the compound’s effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower dosages, the compound is typically well-tolerated and effectively incorporated into peptides without adverse effects. At higher dosages, there may be threshold effects where the compound’s protective groups interfere with normal cellular functions, potentially leading to toxicity or other adverse reactions . These dosage-dependent effects are important considerations in designing experiments and interpreting results in biochemical research.
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as peptidases and transferases, which facilitate the incorporation of asparagine into peptide chains. These interactions can influence metabolic flux and the levels of various metabolites within cells . Understanding these pathways is essential for elucidating the role of asparagine in cellular metabolism and its impact on overall cellular function.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs . The localization and accumulation of the compound within these cellular compartments are critical for its function in biochemical assays and peptide synthesis.
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the endoplasmic reticulum, where it participates in peptide synthesis . The activity and function of the compound are closely linked to its localization, as it needs to be in the correct cellular environment to interact with the necessary enzymes and proteins.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i24+1,34+1,35+1,36+1,39+1,40+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-XZCRTNELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118921 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217456-18-2 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217456-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



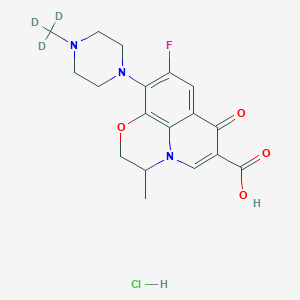

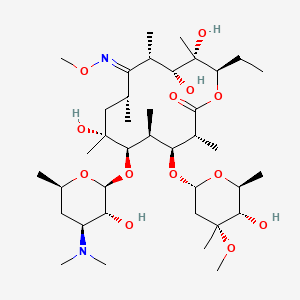
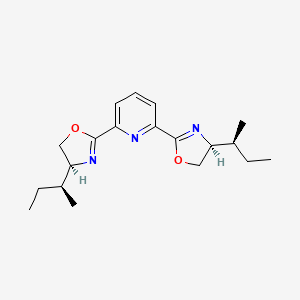
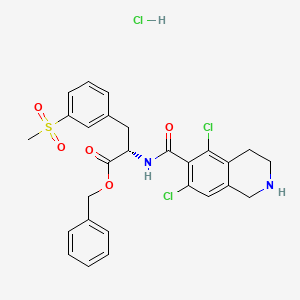


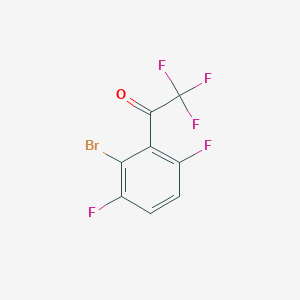
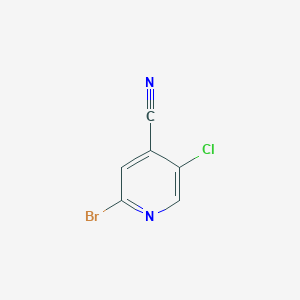

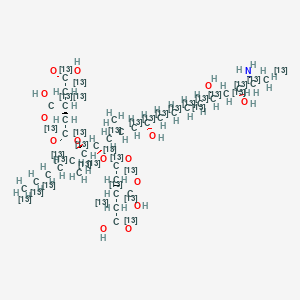
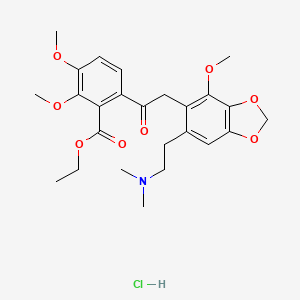
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)